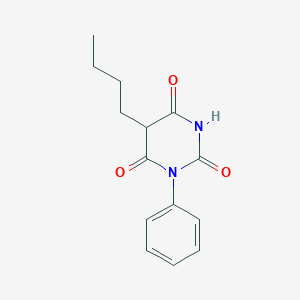

5-Butyl-1-phenylbarbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

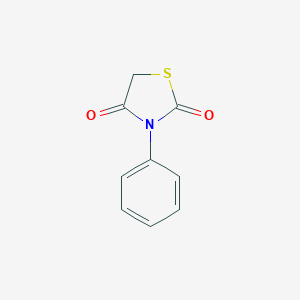

5-Butyl-1-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that is widely used as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1911 by Emil Fischer and Joseph von Mering and has since become one of the most commonly prescribed drugs in the world.

Mecanismo De Acción

Phenobarbital works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in neuronal excitability and helps to prevent seizures and promote relaxation.

Efectos Bioquímicos Y Fisiológicos

Phenobarbital has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and muscle relaxation. It can also lower blood pressure and slow down the heart rate. In addition, it can increase the activity of certain liver enzymes, which can affect the metabolism of other drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phenobarbital is a useful tool in laboratory experiments because of its ability to induce sedation and reduce neuronal excitability. It can be used to study the effects of GABAergic drugs on the brain and to investigate the mechanisms underlying seizures and epilepsy. However, its use is limited by its potential for side effects and by the fact that it can interact with other drugs and alter their metabolism.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into the effects of 5-Butyl-1-phenylbarbituric acidl. These include:

1. The development of new barbiturate drugs with fewer side effects and greater selectivity for specific GABA receptors.

2. The investigation of the long-term effects of 5-Butyl-1-phenylbarbituric acidl on brain function and behavior, particularly in children who are treated with the drug for epilepsy.

3. The use of 5-Butyl-1-phenylbarbituric acidl as a tool for studying the effects of GABAergic drugs on the brain in animal models of neurological disorders.

4. The investigation of the potential for 5-Butyl-1-phenylbarbituric acidl to be used as a treatment for other conditions, such as anxiety and insomnia.

5. The development of new formulations of 5-Butyl-1-phenylbarbituric acidl that can be administered more easily and with fewer side effects.

Métodos De Síntesis

Phenobarbital can be synthesized from diethyl malonate, urea, and phenylacetaldehyde. The first step involves the reaction of diethyl malonate with phenylacetaldehyde to form a compound called phenylsuccinic acid. This is then treated with urea and heated to produce 5-Butyl-1-phenylbarbituric acidl.

Aplicaciones Científicas De Investigación

Phenobarbital has been extensively studied for its therapeutic effects on various neurological disorders, including epilepsy, anxiety, and insomnia. It is often used as a second-line treatment for epilepsy in patients who do not respond to other medications. In addition, it has been shown to have anticonvulsant properties that make it useful for treating seizures in both humans and animals.

Propiedades

Número CAS |

18160-14-0 |

|---|---|

Nombre del producto |

5-Butyl-1-phenylbarbituric acid |

Fórmula molecular |

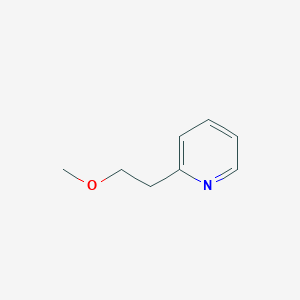

C14H16N2O3 |

Peso molecular |

260.29 g/mol |

Nombre IUPAC |

5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |

Clave InChI |

FUSQPEGOVZRRBP-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

SMILES canónico |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Otros números CAS |

18160-14-0 |

Sinónimos |

5-Butyl-1-phenylbarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)